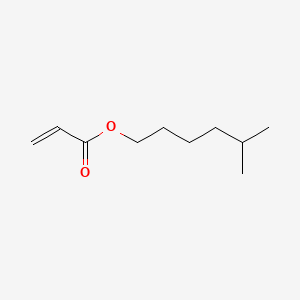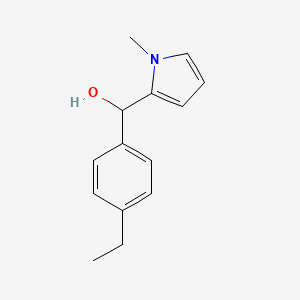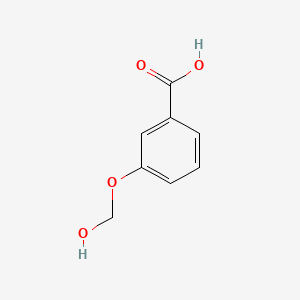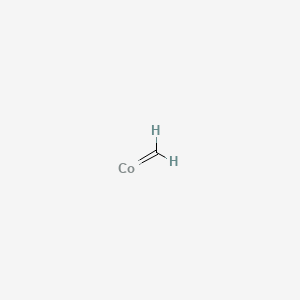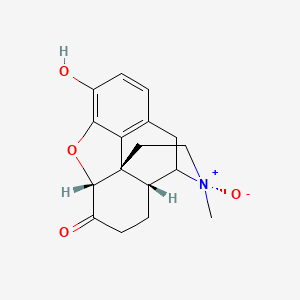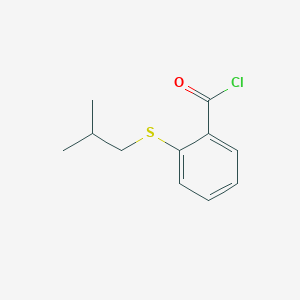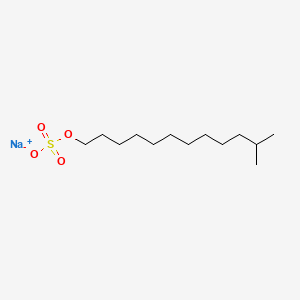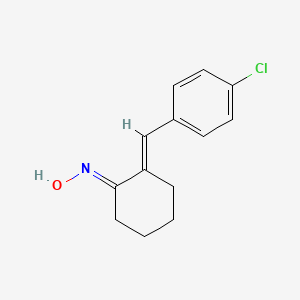
2-(4-Chlorobenzylidene)cyclohexanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorobenzylidene)cyclohexanone oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzylidene)cyclohexanone oxime typically involves the condensation reaction between 2-(4-Chlorobenzylidene)cyclohexanone and hydroxylamine. The reaction can be carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds as follows:
2-(4-Chlorobenzylidene)cyclohexanone+NH2OH→2-(4-Chlorobenzylidene)cyclohexanone oxime+H2O
Industrial Production Methods
Industrial production methods for oximes, including this compound, often involve the use of hydroxylamine sulfate or hydroxylamine hydrochloride as the hydroxylamine source. These methods may require elevated temperatures and pressures to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorobenzylidene)cyclohexanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorobenzylidene)cyclohexanone oxime has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 2-(4-Chlorobenzylidene)cyclohexanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone oxime: A simpler oxime with similar reactivity but without the chlorobenzylidene group.
2,6-Bis(4-chlorobenzylidene)cyclohexanone: A related compound with two chlorobenzylidene groups, offering different reactivity and applications.
Uniqueness
This structural feature distinguishes it from simpler oximes and related compounds .
Eigenschaften
CAS-Nummer |
41338-73-2 |
|---|---|
Molekularformel |
C13H14ClNO |
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
(NE)-N-[(2E)-2-[(4-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C13H14ClNO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15-16/h5-9,16H,1-4H2/b11-9+,15-13+ |
InChI-Schlüssel |
RJALIFJBMFCTOY-PXELCPQFSA-N |
Isomerische SMILES |
C1CC/C(=N\O)/C(=C/C2=CC=C(C=C2)Cl)/C1 |
Kanonische SMILES |
C1CCC(=NO)C(=CC2=CC=C(C=C2)Cl)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



